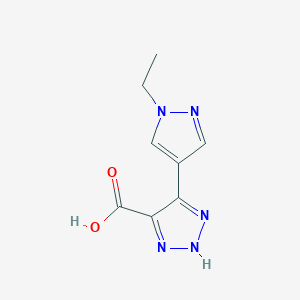
5-(1-Ethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Ethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: is a heterocyclic compound that features both pyrazole and triazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of both pyrazole and triazole moieties in a single molecule can offer unique properties, making it a valuable compound for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1-Ethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
5-(1-Ethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities make it a candidate for studies in enzymatic inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1H-pyrazole-4-carboxylic acid
- 1H-1,2,3-Triazole-4-carboxylic acid
- 5-Methyl-1H-pyrazole-4-carboxylic acid
Uniqueness
5-(1-Ethyl-1H-pyrazol-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of pyrazole and triazole rings in its structure. This dual-ring system can offer enhanced biological activity and selectivity compared to compounds with only one of these rings. The presence of both rings can also provide additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse properties.
Propriétés
Formule moléculaire |
C8H9N5O2 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
5-(1-ethylpyrazol-4-yl)-2H-triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H9N5O2/c1-2-13-4-5(3-9-13)6-7(8(14)15)11-12-10-6/h3-4H,2H2,1H3,(H,14,15)(H,10,11,12) |
Clé InChI |
ZKXAPKJWZAGZFP-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=N1)C2=NNN=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


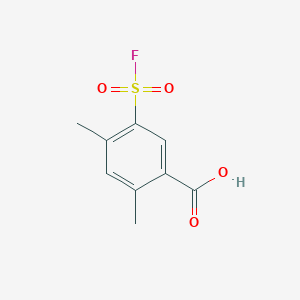

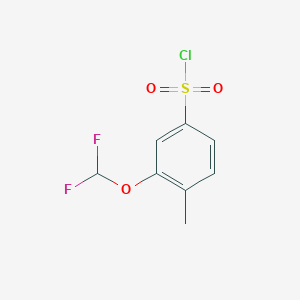
![8,8-Difluorospiro[4.5]decane](/img/structure/B13234604.png)
![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrochloride](/img/structure/B13234605.png)
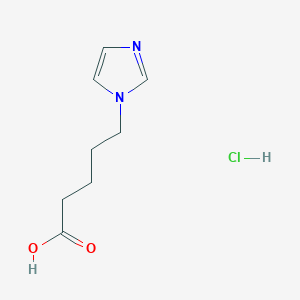
amine](/img/structure/B13234631.png)
![4-Ethoxy-4-[3-(oxolan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13234636.png)
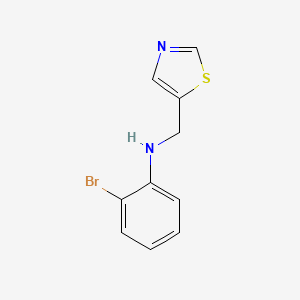
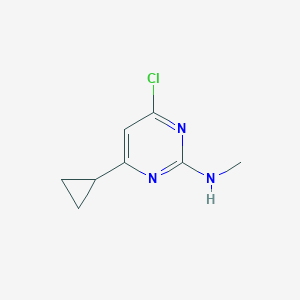
![tert-Butyl 4-[5-(1-aminocyclopropyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13234652.png)
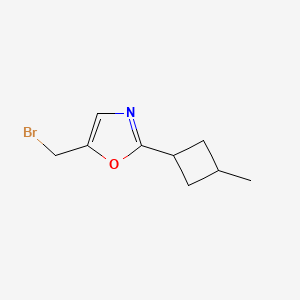
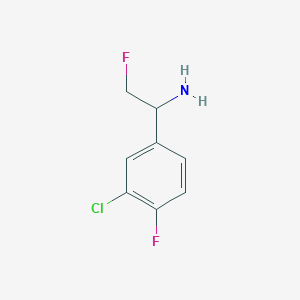
![N-[(3-bromothiophen-2-yl)methyl]-3-methylaniline](/img/structure/B13234668.png)
